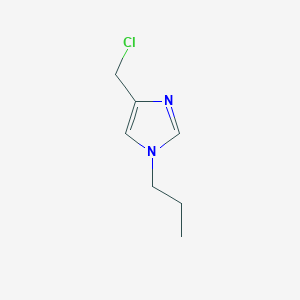

4-(chloromethyl)-1-propylimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11ClN2 |

|---|---|

Molecular Weight |

158.63 g/mol |

IUPAC Name |

4-(chloromethyl)-1-propylimidazole |

InChI |

InChI=1S/C7H11ClN2/c1-2-3-10-5-7(4-8)9-6-10/h5-6H,2-4H2,1H3 |

InChI Key |

SNRUTROXNFWMQO-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(N=C1)CCl |

Origin of Product |

United States |

The Fundamental Role of Imidazole Heterocycles in Synthetic Strategies

The imidazole (B134444) ring, a five-membered heterocycle containing two nitrogen atoms, is a privileged structure in chemistry. sigmaaldrich.comnih.govlongdom.orgnih.gov Its aromaticity, coupled with the presence of both a pyridine-type and a pyrrole-type nitrogen atom, imparts a unique electronic character and amphoteric nature. longdom.orgorgsyn.org This allows it to act as both a proton donor and acceptor, facilitating its participation in a wide range of chemical transformations and biological interactions. longdom.orgresearchgate.net

In synthetic strategies, the imidazole nucleus is incorporated into target molecules to modulate properties such as polarity, hydrogen bonding capacity, and metabolic stability. nih.govorgsyn.org The versatility of the imidazole ring is further enhanced by the numerous methods available for its synthesis and functionalization, allowing chemists to introduce a variety of substituents at different positions. nih.govnih.gov These synthetic routes, including the well-established Debus-Radziszewski synthesis and various multicomponent reactions, provide access to a rich diversity of imidazole derivatives. nih.govresearchgate.netnih.gov

An Overview of Chloromethylated Imidazole Derivatives As Versatile Synthetic Intermediates

The introduction of a chloromethyl group onto the imidazole (B134444) ring transforms it into a highly versatile synthetic intermediate. The chloromethyl moiety is an excellent electrophilic handle, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, making chloromethylated imidazoles key building blocks for more complex molecules. google.com

A common method for the synthesis of chloromethylated imidazoles involves the reaction of a hydroxymethyl imidazole precursor with a chlorinating agent such as thionyl chloride or by direct chloromethylation using formaldehyde (B43269) and hydrogen chloride. google.com The latter is a direct and industrially scalable method. google.com For instance, the preparation of 4-methyl-5-chloromethyl-imidazole hydrochloride can be achieved by reacting 4-methylimidazole (B133652) with formaldehyde in the presence of excess hydrogen chloride. google.com This reactivity makes these compounds valuable for constructing a diverse array of molecules, including those with therapeutic potential. nih.govgoogle.com

The Positioning of 4 Chloromethyl 1 Propylimidazole in Contemporary Organic Synthesis

Direct Functionalization Approaches

Direct functionalization offers a convergent and often more efficient route to this compound by modifying an existing imidazole core. This strategy encompasses regioselective chloromethylation and N-alkylation as key transformations.

Regioselective Chloromethylation of N-Propylimidazole Scaffolds

The introduction of a chloromethyl group at the C-4 position of an N-propylimidazole ring is a critical step that demands high regioselectivity to avoid the formation of undesired isomers. The reactivity of the imidazole ring is influenced by the existing N-propyl substituent, which directs electrophilic substitution.

The direct chloromethylation of N-propylimidazole can be achieved using a mixture of formaldehyde and hydrogen chloride. This classic electrophilic substitution reaction introduces a chloromethyl group onto the imidazole ring. The reaction is typically carried out in an aqueous solution, often with an excess of hydrogen chloride to maintain a strongly acidic medium. Temperatures for this reaction can range from 25°C to 160°C, with a preferred range of 50°C to 110°C. The use of paraformaldehyde, an oligomer of formaldehyde, is also a viable alternative.

Another approach involves the use of chloromethyl methyl ether (CMME) as the chloromethylating agent. However, the use of CMME often requires careful control of reaction conditions to prevent side reactions like cross-linking.

| Reagent System | Temperature Range | Key Features |

| Formaldehyde / Hydrogen Chloride | 25°C - 160°C | Aqueous medium, excess HCl is advantageous. |

| Paraformaldehyde / Hydrogen Chloride | 50°C - 110°C (preferred) | Similar to formaldehyde system. |

| Chloromethyl methyl ether (CMME) | Varies | Requires careful control to avoid cross-linking. |

The choice of solvent and catalyst plays a pivotal role in directing the chloromethylation to the desired C-4 position. In strongly acidic conditions, such as concentrated hydrochloric acid, the imidazole nitrogen is protonated, which can deactivate the ring towards electrophilic substitution. However, the reaction still proceeds, surprisingly with high selectivity for the 5-position (equivalent to the 4-position in 1-substituted imidazoles). The use of a solvent containing hydrogen chloride has been found to improve the yield.

For related chloromethylation reactions of aromatic compounds, ionic liquids have been employed as promoters, demonstrating enhanced reaction rates and improved yields under mild conditions. While not specifically documented for N-propylimidazole, this suggests a potential area for optimization. Similarly, nickel-based catalysts in tertiary alcohol solvents have been shown to be effective for C-H activation and functionalization of imidazoles, which could be explored for targeted chloromethylation. The solvent can significantly influence the regioselectivity of reactions on the imidazole ring.

A primary challenge in the chloromethylation of imidazoles is the potential for the formation of regioisomers (e.g., substitution at C-2 or C-5) and other by-products. The high selectivity of the chloromethylation at the 5-position (C-4 in N-substituted imidazoles) in a strongly acidic medium is a key advantage, minimizing the formation of other isomers.

The formation of diimidazolylmethane derivatives through the linking of two imidazole rings via a methylene (B1212753) bridge is a potential side reaction. Carrying out the reaction in a closed system under pressure can be a strategy to control the reaction and potentially minimize such by-products. Furthermore, when using reagents like chloromethyl methyl ether, ensuring an adequate excess of the reagent can favor the desired chloromethylation over competing cross-linking reactions.

Alkylation of Chloromethylated Imidazoles

An alternative synthetic route to this compound involves the initial chloromethylation of an unprotected imidazole, followed by N-alkylation. This approach requires careful control of the alkylation step to ensure the desired N-1 substitution.

The N-alkylation of a 4-(chloromethyl)imidazole can be achieved using various propylating agents, such as propyl halides (e.g., propyl bromide or propyl iodide). The reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, facilitating the nucleophilic attack on the propylating agent. Common bases include potassium hydroxide (B78521) and sodium hydride

Alternative Alkylation Routes on Imidazole Nitrogen

While direct N-alkylation is a common method, alternative strategies can be employed for the introduction of the propyl group onto the imidazole nitrogen. These methods can be particularly useful to overcome challenges such as regioselectivity and to access a wider range of N-substituted imidazoles. One such approach involves a multi-step sequence where an initial intermediate is formed and subsequently modified to yield the desired N-alkylated product. For instance, a Suzuki coupling reaction can be utilized to create a carbon-carbon bond, followed by a series of transformations including ester hydrolysis, amide coupling, and ultimately the formation of the N-alkylated imidazole ring system. nih.gov Another efficient, metal-free, and environmentally friendly method describes the alkylation of various heteroarenes, including imidazoles, using ketonic Mannich bases as alkylating agents in a water-mediated system catalyzed by K10, a type of montmorillonite (B579905) clay. researchgate.net This approach involves the in situ generation of enones from the Mannich bases, which then readily react with the imidazole nitrogen. researchgate.net

The choice of alkylation strategy can be influenced by the desired regioselectivity. For example, in the synthesis of 1-propyl-4-methylimidazole and its isomer 1-propyl-5-methylimidazole, direct alkylation of 4-methylimidazole (B133652) with a propyl halide typically yields a mixture of both isomers. researchgate.net

Multi-Step Synthesis Strategies

Multi-step syntheses offer a high degree of control over the final structure of the target molecule by building the imidazole ring and introducing the required functional groups in a sequential and strategic manner.

This approach focuses on first constructing the propylimidazole core, which is then subsequently functionalized with the chloromethyl group.

Several classic and modern named reactions are available for the synthesis of the imidazole ring.

The Debus-Radziszewski imidazole synthesis is a multi-component reaction that utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine to form substituted imidazoles. wikipedia.org This method is used commercially for the production of various imidazoles. wikipedia.org A modification of this reaction, where a primary amine is used instead of ammonia, allows for the synthesis of N-substituted imidazoles. wikipedia.org This approach could be adapted for the synthesis of 1-propylimidazoles by using propylamine (B44156) as the amine component. The reaction is versatile and can be carried out under various conditions, including microwave irradiation and using catalysts like CoFe2O4 nanoparticles under ultrasound irradiation, which can lead to improved yields and easier work-up. ijprajournal.com

The Van Leusen imidazole synthesis provides another powerful route to imidazoles. organic-chemistry.orgwikipedia.org This reaction involves the [3+2] cycloaddition of an aldimine with tosylmethyl isocyanide (TosMIC). nih.gov The aldimine can be pre-formed or generated in situ from an aldehyde and an amine. organic-chemistry.org For the synthesis of a 1-propylimidazole core, propylamine would be reacted with an appropriate aldehyde to form the corresponding aldimine, which then undergoes cyclization with TosMIC. organic-chemistry.orgwikipedia.org The Van Leusen reaction is known for its broad applicability and has been used in the synthesis of numerous biologically active imidazole-containing molecules. nih.govresearchgate.net

| Cyclization Reaction | Reactants | Key Features |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Propylamine | Multi-component reaction, commercially used, can be modified for N-substitution. wikipedia.org |

| Van Leusen | Aldimine (from aldehyde and propylamine), Tosylmethyl isocyanide (TosMIC) | [3+2] cycloaddition, versatile, widely used for medicinal molecules. organic-chemistry.orgwikipedia.orgnih.gov |

Once the 1-propylimidazole core is synthesized, the chloromethyl group can be introduced at the C4 (or C5) position. A common method for this transformation is chloromethylation. This can be achieved by reacting the 1-propylimidazole with formaldehyde and hydrogen chloride. google.comgoogle.com The reaction conditions, such as temperature and the concentration of reagents, can be optimized to favor the desired substitution pattern. For instance, a process for the preparation of 4-methyl-5-chloromethyl-imidazole hydrochloride involves reacting 4-methylimidazole with formaldehyde in the presence of excess hydrogen chloride. google.com A similar principle could be applied to 1-propylimidazole. The Vilsmeier-Haack reaction offers another route to introduce a formyl group, which can then be converted to a chloromethyl group. For example, 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes have been synthesized using this method. researchgate.net

Strategic Introduction of Substituents in Advanced Intermediates

An alternative to building the imidazole ring first is to start with a precursor that already contains some of the desired functionalities or can be easily converted to them. For example, a synthetic route could begin with a molecule containing a propylamino group and a suitable three-carbon backbone, which is then cyclized to form the imidazole ring with the propyl group already attached to the nitrogen. Subsequent functionalization at the C4 position would then lead to the final product. This strategy allows for the late-stage introduction of the chloromethyl group, which can be advantageous if this group is sensitive to the conditions used for ring formation.

Optimization of Synthetic Pathways for Enhanced Yield and Purity

Optimizing the synthetic route to this compound is crucial for obtaining high yields and purity, which are essential for its potential applications. Several factors can be fine-tuned to achieve this.

Reaction Conditions:

Temperature: The temperature of both the alkylation and chloromethylation steps can significantly impact the reaction rate and the formation of side products. For instance, the chloromethylation of imidazoles is typically carried out at elevated temperatures, ranging from 25°C to 160°C. google.com

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting reaction efficiency. For example, alkylation reactions of imidazoles have been successfully carried out in solvents like dimethylformamide (DMF) and even water, which is considered an environmentally benign option. nih.govresearchgate.net

Catalyst: The use of catalysts can accelerate reaction rates and improve selectivity. In the Debus-Radziszewski synthesis, various catalysts such as KMnO4/CuSO4 and reusable CoFe2O4 nanoparticles have been employed to enhance yields. ijprajournal.com For alkylation reactions, phase transfer catalysts can be beneficial.

Reagent Stoichiometry and Addition Rate:

Careful control of the molar ratios of reactants is essential. For example, in the chloromethylation of 4-methylimidazole, a molar ratio of 4-methylimidazole to formaldehyde of 1:1 to 1:1.5 is advantageous. google.com

The rate of addition of reagents, such as gaseous hydrogen chloride in chloromethylation, can also affect the yield and purity of the product. google.com

Purification Methods:

Effective purification techniques are necessary to isolate the desired product from unreacted starting materials and byproducts. Common methods include distillation, recrystallization, and column chromatography. google.comnih.gov The choice of recrystallization solvent can be critical for obtaining a high-purity crystalline product. google.com

Process Intensification and Scalability Considerations in Industrial Production

The industrial production of this compound and its analogues is governed by the need for efficiency, safety, and scalability. The core reactions, typically involving N-alkylation of an imidazole ring and chloromethylation, present specific challenges that are addressed through process intensification (PI). PI refers to the development of novel apparatuses and techniques that lead to substantially smaller, cleaner, and more energy-efficient technologies. aiche.org

Chloromethylation reactions, such as the Blanc chloromethylation, are notoriously exothermic and can produce hazardous byproducts like bis(chloromethyl) ether, a potent carcinogen. researchgate.netwikipedia.org Similarly, N-alkylation can be highly energetic. Effective heat management is therefore critical for safety and to prevent side reactions that would compromise product yield and purity. researchgate.net Modern chemical engineering addresses this through technologies that improve heat and mass transfer. aiche.orgmdpi.com

One key strategy is the shift from traditional batch reactors to continuous flow systems, such as microreactors or packed-bed reactors. mdpi.com These systems offer a significantly higher surface-area-to-volume ratio, allowing for superior temperature control and minimizing the risk of thermal runaways. researchgate.net For instance, a continuous flow process for the N-alkylation of imidazole using fixed-bed acidic zeolite catalysts has been developed, demonstrating high productivity (8–14 g/hour ) and a simple work-up, as water is the only side-product. thalesnano.com Such methodologies are inherently more scalable and safer for large-scale manufacturing. nih.gov The successful scale-up of a selective N1-alkylation of indazoles to a 100 g scale, with potential for multi-kilogram production, highlights the industrial applicability of these advanced process development strategies. nih.gov

The choice of solvent and catalyst also plays a crucial role in scalability. Processes that utilize non-polar aromatic solvents can simplify the removal of inorganic base byproducts through aqueous work-up, leading to higher purity and yield in the final product. google.com Furthermore, the development of catalytic systems for chloromethylation that can be recovered and reused, such as certain ionic liquids, enhances the economic viability and sustainability of industrial production. google.com

Table 1: Comparison of Reactor Technologies for Imidazole Synthesis

| Technology | Advantages for Scalability & Intensification | Disadvantages | Relevant Compounds |

|---|---|---|---|

| Batch Reactor | Well-understood, versatile for multiple products | Poor heat transfer, risk of hot spots, lower throughput | General imidazole derivatives |

| Continuous Flow Reactor (Microreactor) | Excellent heat and mass transfer, enhanced safety, high throughput, easy scale-up acs.org | Potential for channel clogging, higher initial investment | N-alkyl imidazoles, Napabucasin intermediate thalesnano.comacs.org |

| Rotating Packed Bed (HIGEE) | Intensifies mass transfer by orders of magnitude, suitable for mass-transfer-limited reactions aiche.org | Complex machinery, primarily for separation processes but adaptable for reactions | Gas/liquid reacting systems |

Control of Regiochemical and Stereochemical Purity in Synthesis

The synthesis of this compound presents a significant regiochemical challenge. Since the target molecule is achiral, stereochemical considerations are not applicable. The primary issue lies in ensuring the correct placement of the propyl and chloromethyl groups at the N-1 and C-4 positions, respectively.

Two main synthetic pathways can be envisioned:

N-propylation of 4-(chloromethyl)imidazole.

Chloromethylation of 1-propylimidazole.

Both routes are complicated by the formation of regioisomers. The N-alkylation of an unsymmetrically substituted imidazole, such as 4-(chloromethyl)imidazole or 4-(hydroxymethyl)imidazole (a common precursor), is a well-documented problem. The imidazole anion is an ambident nucleophile, meaning the alkyl group can attach to either of the two nitrogen atoms, leading to a mixture of 1,4- and 1,5-disubstituted products. otago.ac.nznih.gov

The outcome of the N-alkylation is highly dependent on several factors, including the electronic and steric properties of the substituent already on the ring, the nature of the alkylating agent, and the reaction conditions. otago.ac.nz For instance, in basic media, electron-withdrawing groups at the C-4 position tend to direct the incoming alkyl group to the more distant N-1 atom due to inductive effects. otago.ac.nz Steric hindrance from a bulky substituent at C-4 can favor alkylation at the less hindered N-1 position. otago.ac.nz This allows for a degree of control, where reaction conditions can be tuned to favor the desired 1,4-isomer.

To overcome these challenges, specific and highly regioselective synthetic methods have been developed. One innovative protocol achieves the synthesis of 1,4-disubstituted imidazoles with complete regioselectivity. nih.govrsc.org This method involves the reaction of a glycine (B1666218) derivative to form a 2-azabuta-1,3-diene, which then undergoes cyclization with an amine, proving insensitive to steric or electronic variations of the amine. nih.govrsc.org Another concise method reacts ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate with a primary amine to afford 1-alkyl-4-imidazolecarboxylates regioselectively, which can then be further modified. nih.gov Such protocols are invaluable for producing this compound without contamination from the 1,5-isomer.

Table 2: Factors Influencing Regioselectivity in Imidazole N-Alkylation

| Factor | Influence on N-1 vs. N-3 Alkylation | Example Condition | Expected Outcome for 4-Substituted Imidazole |

|---|---|---|---|

| Electronic Effects | Electron-withdrawing groups at C-4 deactivate the adjacent N-3, favoring N-1 attack. otago.ac.nz | Basic medium (e.g., NaOH) | Increased yield of 1,4-isomer |

| Steric Hindrance | Bulky C-4 substituents or bulky alkylating agents favor attack at the less hindered N-1. otago.ac.nz | Use of t-butyl group at C-4 | Preferential formation of 1,4-isomer |

| Tautomerism | In neutral conditions, the position of the N-H proton (tautomeric equilibrium) can dictate the major product. otago.ac.nz | Ethanolic solution | Product ratio depends on the dominant tautomer |

| Thermodynamic Control | Allowing the reaction to reach equilibrium can favor the most stable isomer. nih.gov | Higher temperature, longer reaction time | Can lead to a single, thermodynamically preferred regioisomer |

Development of Sustainable Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of imidazole-based compounds to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

A significant advancement is the use of alternative energy sources to drive reactions. Ultrasound-assisted synthesis has emerged as a powerful technique for the N-alkylation of imidazoles. rsc.orgnih.gov Sonication can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. nih.govnih.govmdpi.com For example, the ultrasound-assisted N-alkylation of imidazoles has been shown to be more efficient than conventional thermal methods, offering an environmentally friendly route to these products. nih.gov

The replacement of hazardous solvents and reagents is another cornerstone of green synthesis. For N-alkylation, traditional volatile organic compounds (VOCs) can be replaced with greener alternatives like ionic liquids or through solvent-free methods such as solid-liquid phase transfer catalysis. researchgate.netajuronline.org The use of dialkyl carbonates as alkylating agents instead of alkyl halides presents a less toxic option. researchgate.net Biocatalysis offers a highly selective and environmentally benign route. The use of enzymes like lipase (B570770) has been shown to catalyze the formation of imidazole derivatives with high regioselectivity in eco-friendly solvents like ethanol, avoiding the need for toxic metal catalysts. rsc.org

Furthermore, the development of recyclable catalysts is key to sustainable industrial processes. Heterogeneous catalysts, such as zeolites and nano-magnetic particles, have been successfully employed in the synthesis of substituted imidazoles. thalesnano.comrsc.org These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, thereby reducing waste and production costs. rsc.org

Table 3: Green Chemistry Strategies in Imidazole Synthesis

| Strategy | Description | Advantages |

|---|---|---|

| Ultrasound Irradiation | Uses high-frequency sound waves to induce cavitation, promoting the reaction. orientjchem.org | Faster reaction rates, higher yields, lower energy consumption. nih.govmdpi.com |

| Biocatalysis | Employs enzymes (e.g., lipase) to catalyze reactions with high selectivity. rsc.org | Mild reaction conditions, biodegradable catalyst, high regio- and chemo-selectivity. rsc.org |

| Green Solvents | Replaces volatile organic compounds (VOCs) with alternatives like ionic liquids or water. ajuronline.org | Reduced environmental pollution, lower toxicity, potential for recycling. ajuronline.org |

| Reusable Catalysts | Utilizes solid-supported catalysts (e.g., zeolites, nano-particles) that can be easily recovered. thalesnano.comrsc.org | Reduced waste, lower cost, simplified purification. rsc.org |

| Alternative Reagents | Substitutes hazardous reagents with safer alternatives (e.g., dialkyl carbonates for alkyl halides). researchgate.net | Improved safety profile, reduced toxic waste. |

Nucleophilic Substitution Reactions at the Chloromethyl Group

Reactivity of the Chloromethyl Moiety as an Electrophile

The chloromethyl group in this compound renders the benzylic carbon susceptible to nucleophilic attack. This reactivity stems from the electron-withdrawing nature of the chlorine atom, which polarizes the C-Cl bond and creates a partial positive charge on the carbon atom, making it an electrophilic center. The imidazole ring, particularly the nitrogen atoms, can influence the reactivity of this electrophilic site. The lone pair of electrons on the N-3 nitrogen can participate in resonance, potentially stabilizing the transition state of a nucleophilic substitution reaction.

The reactivity of the chloromethyl group can be compared to other substituted imidazoles. For instance, in studies on nitroimidazoles, it has been observed that hard nucleophiles preferentially react at a halogen-substituted position, while softer nucleophiles may target other sites on the ring. researchgate.net This suggests that the nature of the incoming nucleophile plays a crucial role in determining the reaction outcome with this compound.

Kinetic and Thermodynamic Aspects of Substitution Reactions

The kinetics of nucleophilic substitution reactions involving this compound are influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will generally lead to faster reaction rates. The reaction likely proceeds through an SN2 mechanism, where the nucleophile attacks the electrophilic carbon atom in a single, concerted step, leading to the displacement of the chloride ion.

Electrophilic Aromatic Substitution on the Imidazole Ring

Electrophilic aromatic substitution (SEAr) reactions involve the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. byjus.comlibretexts.org While the delocalized π-electrons in aromatic rings are less reactive than those in alkenes, they can undergo electrophilic attack by a sufficiently strong electrophile. libretexts.org The mechanism generally involves the attack of the electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. labster.comscribd.com This step is typically the rate-determining step of the reaction. scribd.com Subsequently, a proton is eliminated from the ring, restoring its aromaticity. labster.com

Protonation and Tautomerism in N-Propylimidazole Derivatives

Imidazole and its derivatives are amphoteric, meaning they can act as both an acid and a base. wikipedia.org The imidazole ring contains two nitrogen atoms, one of which (N-1) is pyrrole-like and the other (N-3) is pyridine-like. The pyridine-like nitrogen (N-3) is the more basic site and is readily protonated to form an imidazolium (B1220033) cation. nih.gov The pKa of the conjugate acid of imidazole is approximately 7.0, making it a relatively strong base. wikipedia.org In N-propylimidazole derivatives like this compound, the N-1 position is substituted, so protonation will occur at the N-3 position.

Tautomerism is a phenomenon where isomers, called tautomers, readily interconvert. nih.gov In unsymmetrically substituted imidazoles, annular tautomerism can occur, where a hydrogen atom can be located on either of the two nitrogen atoms. nih.gov For this compound, since the N-1 position is already substituted with a propyl group, annular tautomerism involving the movement of a proton between the ring nitrogens is not possible. However, other forms of tautomerism, such as keto-enol tautomerism, could potentially occur if appropriate functional groups are introduced onto the molecule. nih.gov Theoretical studies, often employing methods like Density Functional Theory (DFT), can provide insights into the relative stabilities of different tautomeric forms. nih.govresearchgate.net

Role of the Imidazole Nitrogen in Reaction Pathways

The nitrogen atoms of the imidazole ring play a central role in the reactivity of this compound. The lone pair of electrons on the N-3 nitrogen atom makes it a nucleophilic and basic center. nih.gov This nitrogen can participate in several key reaction pathways:

Nucleophilic Catalysis: The imidazole moiety can act as a nucleophilic catalyst. It can attack an electrophilic center to form a reactive intermediate, which is then more susceptible to attack by another nucleophile. nih.gov

General Base Catalysis: The N-3 nitrogen can function as a general base, abstracting a proton from a nucleophile to increase its nucleophilicity. nih.gov

Coordination to Metal Ions: The imidazole nitrogen has a high affinity for metal cations and can form coordination complexes. wikipedia.orgnih.gov This property is utilized in various applications, such as in the purification of proteins. wikipedia.org

Advanced Spectroscopic and Chromatographic Characterization of 4 Chloromethyl 1 Propylimidazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the atomic connectivity and chemical environment within a molecule. researchgate.netuni-muenchen.de For 4-(chloromethyl)-1-propylimidazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of its proton (¹H) and carbon (¹³C) signals. researchgate.netipb.pt

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring, the chloromethyl group, and the N-propyl substituent. The aromatic protons on the imidazole ring typically appear in the downfield region. The protons of the propyl group will show characteristic multiplets, with the methylene (B1212753) group attached to the nitrogen atom being the most deshielded.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |

| Imidazole H-2 | 7.5 - 7.8 | 135 - 140 | s | |

| Imidazole H-5 | 7.0 - 7.3 | 118 - 122 | s | |

| -CH₂Cl | 4.5 - 4.8 | 40 - 45 | s | |

| N-CH₂- | 3.9 - 4.2 | 48 - 52 | t | Propyl group |

| -CH₂- | 1.7 - 2.0 | 23 - 27 | sextet | Propyl group |

| -CH₃ | 0.8 - 1.1 | 10 - 13 | t | Propyl group |

| Imidazole C-2 | - | 135 - 140 | ||

| Imidazole C-4 | - | 138 - 142 | ||

| Imidazole C-5 | - | 118 - 122 |

Note: The predicted chemical shift values are based on the analysis of similar substituted imidazole compounds and general NMR principles. Actual experimental values may vary depending on the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and to determine the connectivity of atoms, advanced 2D NMR techniques are indispensable. researchgate.netipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, which is particularly useful for assigning the protons of the propyl chain by identifying the correlations between the adjacent methylene and methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). ipb.pt

¹⁵N NMR: Nitrogen-15 NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atoms in the imidazole ring. nih.govnih.govacs.orgduke.edu The chemical shifts of the two nitrogen atoms would be distinct, reflecting their different bonding environments (one being a pyrrole-type nitrogen and the other a pyridine-type). ¹H-¹⁵N HMBC experiments can further confirm the position of the propyl group by showing a correlation between the N-CH₂ protons and the N-1 nitrogen. ipb.pt

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. core.ac.uk

High-resolution mass spectrometry (HRMS) is critical for determining the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of its elemental formula (C₇H₁₁ClN₂), distinguishing it from other compounds with the same nominal mass. This is a crucial step in the characterization of newly synthesized compounds. researchgate.net

Table 2: HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Exact Mass | Elemental Formula |

| [M+H]⁺ | 159.0684 | (To be determined experimentally) | C₇H₁₂ClN₂⁺ |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate product ions. The resulting fragmentation pattern provides a fingerprint of the molecule and offers valuable insights into its structure. core.ac.uknih.gov The fragmentation of protonated this compound is expected to proceed through several characteristic pathways. researchgate.netnih.govwvu.edu

A plausible primary fragmentation step would be the loss of a chlorine radical followed by the formation of a stable resonance-stabilized cation. Another likely fragmentation pathway involves the cleavage of the N-propyl group, either through the loss of propene or a propyl radical.

Interactive Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 159.07 | 123.09 | HCl | 4-methyl-1-propylimidazolium |

| 159.07 | 117.06 | C₃H₆ (propene) | 4-(chloromethyl)imidazole |

| 159.07 | 81.07 | C₃H₆ + HCl | 4-methylimidazole (B133652) |

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for the analysis of non-volatile and thermally labile molecules. nih.gov While often used for large biomolecules, it can also be applied to the analysis of small organic molecules, including imidazole derivatives. nih.govresearchgate.netmdpi.comacs.org In the context of this compound, MALDI-TOF MS could be employed for rapid molecular weight determination and purity assessment, especially in high-throughput screening applications. The choice of an appropriate matrix is crucial to minimize interference in the low mass range. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the imidazole ring, the N-propyl group, and the chloromethyl substituent.

The analysis of the IR spectrum involves correlating the observed absorption frequencies (in wavenumbers, cm⁻¹) with known vibrational modes of specific bonds. For this compound, the key functional groups and their expected IR absorption regions are detailed below.

Key Functional Groups and Their Vibrational Frequencies:

Imidazole Ring: The vibrations of the imidazole ring give rise to several characteristic bands. The C=N stretching vibration is typically observed in the range of 1670-1600 cm⁻¹. The C=C stretching vibrations of the ring usually appear between 1600 cm⁻¹ and 1450 cm⁻¹. The in-plane and out-of-plane bending vibrations of the ring C-H bonds are also characteristic, appearing at lower frequencies.

N-Propyl Group: The aliphatic C-H stretching vibrations of the propyl group are expected in the 2975-2850 cm⁻¹ region. Specifically, the asymmetric and symmetric stretching of the CH₃ and CH₂ groups will produce distinct peaks. C-H bending vibrations for the propyl group will be present in the 1470-1370 cm⁻¹ range.

Chloromethyl Group: The C-Cl stretching vibration is a key indicator of the chloromethyl group and typically appears in the 800-600 cm⁻¹ region. The CH₂ scissoring vibration of the chloromethyl group is expected around 1440-1400 cm⁻¹.

A representative table of expected IR absorption bands for this compound, based on data from analogous compounds, is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Imidazole Ring | C=N Stretch | 1650 - 1600 |

| C=C Stretch | 1580 - 1480 | |

| Ring C-H Stretch | 3150 - 3100 | |

| N-Propyl Group | C-H Stretch (asymmetric) | ~2960 |

| C-H Stretch (symmetric) | ~2870 | |

| CH₂ Scissoring | ~1465 | |

| CH₃ Bending | ~1380 | |

| Chloromethyl Group | CH₂ Scissoring | ~1430 |

| C-Cl Stretch | 750 - 650 |

These characteristic absorption bands collectively provide a molecular fingerprint, allowing for the confirmation of the presence of the key functional groups in this compound.

X-ray Crystallography for Solid-State Structure Determination and Regioisomer Confirmation

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For this compound, this method can definitively confirm the connectivity of atoms, including the precise location of the propyl group on the N1 nitrogen and the chloromethyl group on the C4 carbon of the imidazole ring, thus resolving any ambiguity between regioisomers.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.

While a specific crystal structure for this compound is not publicly available, the crystallographic data of analogous substituted imidazoles provide insight into the expected structural parameters. For instance, the crystal structure of 1-(4-methoxyphenyl)-1H-imidazole reveals key details about the imidazole ring geometry and its interaction with substituents iucr.org.

A hypothetical crystallographic data table for this compound, based on typical values for related structures, is presented below to illustrate the type of information obtained from an X-ray diffraction study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 11.2 |

| c (Å) | 9.2 |

| α (°) | 90 |

| β (°) | 95 |

| γ (°) | 90 |

| Volume (ų) | 875 |

| Z | 4 |

This data, along with the refined atomic coordinates, would provide unequivocal proof of the molecular structure of this compound in the solid state.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from potential isomers and impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of compounds in a mixture. For this compound, HPLC is particularly useful for assessing purity and separating it from its regioisomer, 5-(chloromethyl)-1-propylimidazole.

Method development in HPLC involves the optimization of several parameters to achieve the desired separation. A typical reversed-phase HPLC method would be the starting point for this compound.

Key HPLC Parameters for Method Development:

Stationary Phase: A C18 or C8 column is a common choice for the separation of moderately polar compounds like substituted imidazoles.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to control the ionization state of the imidazole ring and improve peak shape and retention.

Elution Mode: A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to separate compounds with a range of polarities and to reduce analysis time nih.gov.

Detection: A UV detector is suitable for imidazole derivatives, as the imidazole ring exhibits UV absorbance, typically around 210-230 nm.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B in 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

This method would be expected to effectively separate this compound from its synthetic precursors and potential isomeric byproducts.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another valuable technique for the analysis of volatile and thermally stable compounds like this compound. It is highly effective for purity assessment and the identification of volatile impurities.

For successful GC analysis, the compound must be sufficiently volatile to be carried through the column by the carrier gas. Given its molecular weight and structure, this compound is expected to be amenable to GC analysis.

Typical GC Parameters:

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5ms), is generally suitable for the separation of a wide range of organic compounds.

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

Temperature Program: A temperature gradient is typically employed, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of all components in a reasonable time with good peak shape.

Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) allows for the identification of the separated components based on their mass-to-charge ratio and fragmentation patterns gdut.edu.cn.

A representative GC-MS method for the analysis of this compound is described in the table below.

| Parameter | Condition |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 250 °C (5 min) |

| Detector | Mass Spectrometer (Scan mode) |

This method would provide detailed information on the purity of the compound and allow for the tentative identification of any volatile impurities.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is widely used to monitor the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between the stationary phase (typically silica gel) and the mobile phase (an organic solvent or mixture of solvents).

Procedure for Reaction Monitoring by TLC:

A small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the starting materials.

The plate is then developed in a chamber containing a suitable solvent system.

After development, the plate is visualized, typically under UV light, as imidazole derivatives are often UV-active.

The progress of the reaction is determined by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The relative polarity of the compounds determines their retention factor (Rf), with more polar compounds having lower Rf values.

A common solvent system for the TLC analysis of N-alkylimidazoles is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate rsc.org. The ratio of these solvents can be adjusted to achieve optimal separation.

| Solvent System (Hexane:Ethyl Acetate) | Expected Observation |

| 70:30 | Good separation of starting materials and product |

| 50:50 | Increased mobility of all spots |

By comparing the TLC profile of the reaction mixture over time, the completion of the reaction can be readily determined rochester.edulibretexts.org.

Column chromatography is a preparative technique used to purify compounds on a larger scale than TLC. For this compound, silica gel column chromatography is an effective method for removing unreacted starting materials, byproducts, and other impurities after the synthesis is complete.

The principle of separation in column chromatography is the same as in TLC. The crude product is loaded onto the top of a column packed with silica gel, and a solvent system (eluent) is passed through the column to separate the components based on their affinity for the stationary phase.

Steps for Purification by Column Chromatography:

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent.

Sample Loading: The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel bed.

Elution: A solvent system, often determined by prior TLC analysis, is passed through the column. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with increasing polarity.

Fraction Collection: The eluent is collected in fractions, and the composition of each fraction is analyzed by TLC to identify the fractions containing the pure product.

For N-alkylimidazoles, a common eluent system is a mixture of hexane and ethyl acetate, or dichloromethane and methanol for more polar compounds acs.orgcommonorganicchemistry.com.

| Eluent System | Purpose |

| Hexane/Ethyl Acetate (gradient) | Separation of non-polar to moderately polar impurities |

| Dichloromethane/Methanol (gradient) | Elution of more polar compounds |

By carefully selecting the eluent and monitoring the fractions, pure this compound can be isolated.

Applications of 4 Chloromethyl 1 Propylimidazole As a Chemical Intermediate

Utilization in the Synthesis of Complex Organic Architectures

The strategic importance of 4-(chloromethyl)-1-propylimidazole lies in its ability to participate in a variety of chemical reactions, enabling the construction of intricate molecular frameworks. Its bifunctional nature, possessing both a nucleophilic imidazole (B134444) ring and an electrophilic chloromethyl group, allows for sequential and controlled modifications, making it an invaluable tool for synthetic chemists.

Precursor in the Construction of Advanced Organic Molecules

One of the most prominent applications of this compound is in the synthesis of imidazole-based pharmaceutical scaffolds. A noteworthy example is its role in the production of precursors for Olmesartan (B1677269) Medoxomil, a widely used antihypertensive drug. nih.govnih.gov In the synthesis of Olmesartan Medoxomil, a key step involves the alkylation of an imidazole derivative with a substituted benzyl (B1604629) bromide. While not directly this compound, structurally similar intermediates are crucial. For instance, the synthesis of Olmesartan involves the condensation of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with 4-[2-(trityl tetrazol-5-yl)phenyl]benzyl bromide. google.com

However, the core chemistry of utilizing a reactive handle on an imidazole ring is central. In related processes, intermediates like trityl Olmesartan are reacted with compounds such as 4-chloromethyl-5-methyl-2-oxo-1,3-dioxolene to yield trityl Olmesartan medoxomil. google.com This highlights the importance of the chloromethyl functionality in creating the final ester prodrug form of olmesartan. The process of preparing olmesartan medoxomil often involves several steps where imidazole-containing intermediates are key. patsnap.com The purity of the final active pharmaceutical ingredient is of utmost importance, and processes are designed to minimize impurities that can arise from these synthetic steps. google.com

Table 1: Key Intermediates in Olmesartan Medoxomil Synthesis

| Intermediate | Role in Synthesis |

| Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate | Core imidazole scaffold |

| 4-[2-(trityl tetrazol-5-yl)phenyl]benzyl bromide | Biphenyl tetrazole side chain |

| 4-Chloromethyl-5-methyl-2-oxo-1,3-dioxolene | Medoxomil ester formation |

| Trityl Olmesartan | Protected precursor to Olmesartan |

| Olmesartan Medoxomil | Final active pharmaceutical ingredient |

Strategic Building Block for Diverse Heterocyclic Systems

Beyond its application in specific pharmaceutical syntheses, this compound and its analogs are valuable building blocks for the creation of a wide range of heterocyclic systems. frontierspecialtychemicals.com The reactive chloromethyl group can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities and the construction of more complex ring systems. This versatility makes it a key component in combinatorial chemistry and drug discovery programs. lifechemicals.com The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are often found at the core of biologically active molecules. rsc.org The ability to functionalize the imidazole ring at the N1-position with a propyl group and at the C4-position with a reactive chloromethyl group provides a strategic advantage for creating libraries of compounds with varied and potentially useful biological activities.

Intermediate for Agrochemical and Specialty Chemical Synthesis

The utility of this compound extends to the agrochemical and specialty chemical sectors. The imidazole moiety is a common feature in many fungicides and herbicides due to its ability to interfere with essential biological processes in pests and weeds. The chloromethyl group on the imidazole ring serves as a convenient handle for introducing the specific toxophoric groups required for pesticidal activity. In the realm of specialty chemicals, this intermediate can be used to synthesize unique molecules for applications such as corrosion inhibitors, photographic chemicals, and catalysts, where the imidazole core provides desirable properties like metal chelation and catalytic activity.

Derivatization for Functional Materials Science

The unique reactivity of this compound also lends itself to applications in materials science, particularly in the functionalization of polymers.

The chloromethyl group is a well-established reactive handle for polymer modification. google.com this compound can be grafted onto polymer backbones containing suitable nucleophilic sites. This process allows for the introduction of imidazole functionalities onto the polymer chain, thereby imparting new properties to the material. For example, imidazole-functionalized polymers can exhibit enhanced thermal stability, flame retardancy, and metal-binding capabilities. This approach is valuable for creating advanced materials for a variety of applications, including specialty membranes, coatings, and functional resins. The direct chloromethylation of imidazoles has been a subject of interest for creating such reactive intermediates. google.com

Synthesis of N-Heterocyclic Carbene (NHC) Ligands and Metal-Organic Framework (MOF) Components

The imidazole framework of this compound is a key structural feature for the synthesis of N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that have become ubiquitous as ligands in organometallic chemistry and as organocatalysts. nih.govchimia.ch The development of chiral NHCs, in particular, has garnered significant attention for their application in asymmetric synthesis. nih.gov The structural modularity of NHCs allows for the fine-tuning of their steric and electronic properties, a critical aspect in the design of efficient catalytic systems. nih.govepfl.ch

The synthesis of NHC ligands often involves the functionalization of the imidazole ring. While direct use of this compound in NHC synthesis is not extensively detailed in the provided results, the functionalization of imidazole derivatives is a common strategy. nih.govchimia.ch The chloromethyl group can serve as a handle for further structural modifications, enabling the creation of a library of NHC ligands with diverse properties. These ligands are crucial for a variety of transition metal-catalyzed reactions. chimia.ch

In a similar vein, the imidazole core of this compound makes it a suitable candidate for the construction of metal-organic frameworks (MOFs). MOFs are highly porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The design and synthesis of MOFs with specific properties are of great interest for applications in gas storage, separation, and catalysis. mdpi.com Imidazole and its derivatives are frequently employed as organic linkers in the synthesis of MOFs. For instance, a copper-1H-imidazole MOF has been synthesized and investigated for its supercapacitor applications. rsc.org The synthesis of a cobalt-based MOF using a porphyrin ligand functionalized with pyridine (B92270) groups has also been reported. nih.gov The ability to functionalize the imidazole ring, as is possible with this compound, allows for the tuning of the pore size and chemical environment within the MOF structure. mdpi.com

| Application | Key Feature of this compound | Resulting Compound Class |

| Asymmetric Catalysis | Imidazole core for NHC formation | Chiral N-Heterocyclic Carbene (NHC) Ligands |

| Materials Science | Imidazole core as an organic linker | Metal-Organic Frameworks (MOFs) |

Functional Group Interconversions of the Chloromethyl Moiety

The reactivity of the chloromethyl group in this compound allows for a wide range of functional group interconversions, significantly expanding its utility as a synthetic intermediate.

Conversion to Hydroxymethyl and Aminomethyl Derivatives

The chloromethyl group can be readily converted to a hydroxymethyl group through nucleophilic substitution with a hydroxide (B78521) source. This transformation provides access to 1-propyl-4-(hydroxymethyl)imidazole, a valuable intermediate for further derivatization. Similarly, reaction with various amines or ammonia (B1221849) can yield the corresponding aminomethyl derivatives. These conversions are fundamental transformations in organic synthesis, allowing for the introduction of new functionalities and the construction of more complex molecular architectures.

Ether and Thioether Formation

The chloromethyl group of this compound is an excellent electrophile for the formation of ether and thioether linkages. The Williamson ether synthesis, a well-established method, involves the reaction of an alkoxide with an alkyl halide to form an ether. libretexts.org In this context, this compound can react with various alcohols in the presence of a base to yield a diverse range of ether derivatives. libretexts.orgorganic-chemistry.org The synthesis of ethers can also be achieved through acid-catalyzed dehydration of alcohols, though this is more suitable for symmetrical ethers. libretexts.org

Analogously, thioethers can be synthesized by reacting this compound with thiols or their corresponding thiolates. acsgcipr.orgmasterorganicchemistry.com Thiolates are excellent nucleophiles and readily displace the chloride ion in an SN2 reaction. masterorganicchemistry.com The formation of thioethers is a significant transformation, as these moieties are present in many biologically active molecules and can be further oxidized to sulfoxides and sulfones. acsgcipr.org Metal-free methods for thioetherification have also been developed, offering more environmentally friendly alternatives. nih.gov

| Reagent | Resulting Functional Group | Reaction Type |

| Alcohol/Alkoxide | Ether | Nucleophilic Substitution (Williamson Ether Synthesis) |

| Thiol/Thiolate | Thioether | Nucleophilic Substitution |

Strategic Incorporation of the Imidazole Core into Advanced Architectures

The imidazole core of this compound, combined with the reactivity of its chloromethyl group, allows for its strategic incorporation into a variety of advanced molecular architectures. The functional group transformations discussed previously enable the connection of the 1-propylimidazole moiety to other molecular fragments, leading to the construction of complex and functionally diverse molecules.

The ability to synthesize a wide array of derivatives from a single, versatile starting material like this compound is a cornerstone of modern organic synthesis. The resulting compounds, with their tailored steric and electronic properties, are crucial for the development of new catalysts, materials, and therapeutic agents.

Computational and Theoretical Chemistry Studies of 4 Chloromethyl 1 Propylimidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic characteristics and predicting the reactivity of a molecule. These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and energy levels. nih.gov

Density Functional Theory (DFT) Studies on Molecular Geometry and Energetics

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and energetics of chemical compounds. nih.govnih.gov For 4-(chloromethyl)-1-propylimidazole, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a specific functional, like B3LYP, and a basis set, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govpku.edu.cn

The optimized geometry corresponds to the lowest energy conformation of the molecule in the gas phase. This information is critical for understanding its stability and how it might interact with other molecules. The energetic details from DFT studies also provide the total energy of the molecule, which is essential for calculating reaction energies and activation barriers.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | Data not available |

| N1-C2 | Data not available | |

| C4-C5 | Data not available | |

| Bond Angle | C2-N1-C5 | Data not available |

| N1-C5-C4 | Data not available | |

| Dihedral Angle | C2-N1-C(propyl)-C(propyl) | Data not available |

Note: The table is a template. Specific values would be populated from actual DFT calculation outputs which are not currently available in the public domain for this specific molecule.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netmalayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. researchgate.net For this compound, the distribution of the HOMO and LUMO across the imidazole (B134444) ring, the chloromethyl group, and the propyl chain would reveal the most probable sites for electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: The table is a template. Specific values would be populated from actual FMO analysis which are not currently available in the public domain for this specific molecule.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms by modeling the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. For reactions involving this compound, such as nucleophilic substitution at the chloromethyl group, computational modeling can determine the energy barriers (activation energies) for different potential pathways. researchgate.net

Techniques like transition state theory, combined with quantum chemical calculations, can be used to locate the transition state geometry and its energy. This information is vital for predicting reaction rates and understanding the factors that control the regioselectivity and stereoselectivity of a reaction.

Conformational Analysis and Molecular Dynamics Simulations

The propyl chain attached to the imidazole ring of this compound can adopt various conformations due to rotation around its single bonds. Conformational analysis aims to identify the different stable conformers and their relative energies. This is often achieved by systematically rotating the dihedral angles and calculating the energy at each step.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. nih.govnih.gov By simulating the motion of the atoms according to the laws of classical mechanics, MD can explore the conformational space of the molecule and identify the most populated conformations at a given temperature. nih.gov This is particularly important for understanding how the molecule behaves in different environments, such as in solution or when interacting with a biological target.

Quantitative Structure-Reactivity/Efficiency Relationship (QSRR/QSER) Studies for Synthetic Applications

Quantitative Structure-Reactivity/Efficiency Relationship (QSRR/QSER) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity or efficiency in a particular process. While no specific QSRR/QSER studies on this compound are publicly available, this approach could be valuable for optimizing its use in synthetic applications.

For instance, by synthesizing and testing a series of related 1-alkyl-4-(chloromethyl)imidazoles with varying alkyl chains, one could develop a QSRR model. This model would correlate molecular descriptors (e.g., steric parameters, electronic properties) with the reaction rate or yield of a specific transformation. Such a model would then allow for the in silico prediction of the reactivity of new, unsynthesized derivatives, thereby guiding the design of more efficient synthetic routes.

Molecular Modeling for Catalyst Design and Material Interactions

The imidazole moiety is a common structural motif in various catalysts, including N-heterocyclic carbenes (NHCs) and metalloenzymes. Molecular modeling can be employed to design new catalysts based on the this compound scaffold. rsc.org For example, by modeling the interaction of the imidazole ring with a metal center, it is possible to predict the stability and catalytic activity of the resulting complex. The chloromethyl group also offers a handle for further functionalization, allowing for the design of tailored catalysts for specific reactions.

Furthermore, molecular modeling can be used to study the interaction of this compound with different materials. This could be relevant for applications in materials science, such as the development of corrosion inhibitors or functional coatings, where understanding the adsorption and binding of the molecule to a surface is crucial.

Future Research Directions and Emerging Applications

Novel Synthetic Routes and Sustainable Chemistry Approaches

The traditional synthesis of imidazole (B134444) derivatives often involves multi-step procedures with harsh reagents and significant waste generation. The future of synthesizing 4-(chloromethyl)-1-propylimidazole lies in developing more efficient, economical, and environmentally benign methodologies.

A primary area of focus will be the adoption of multicomponent reactions (MCRs) . MCRs, which combine three or more reactants in a single step, offer high atom economy and reduce the need for intermediate purification steps. nih.gov Researchers can explore one-pot syntheses that simultaneously construct the imidazole core and install the chloromethyl and propyl groups.

Furthermore, the principles of green chemistry are set to revolutionize its production. A significant advancement is the use of Deep Eutectic Solvents (DESs) as dual catalyst-solvent systems. nih.gov These biodegradable and recyclable solvents can replace hazardous traditional solvents, simplifying the process and minimizing environmental impact. Future studies could develop a DES-based system tailored for the high-yield synthesis of this compound, potentially allowing for catalyst recycling over multiple runs with no significant loss in efficacy.

| Approach | Traditional Method | Future Sustainable Method |

| Strategy | Stepwise synthesis | One-pot, multicomponent reaction |

| Solvent/Catalyst | Volatile organic solvents, homogenous acids/bases | Recyclable Deep Eutectic Solvent (DES) |

| Waste Generation | High | Low (high atom economy) |

| Energy Input | Often requires high temperatures and prolonged reaction times | Milder conditions, potentially shorter reaction times |

Exploration of Undiscovered Reactivity Profiles of the Chloromethyl-Propylimidazole Scaffold

The true synthetic value of this compound is embedded in its reactivity, which remains largely untapped. The chloromethyl group is a potent electrophilic site, primed for a variety of nucleophilic substitution reactions. Future research should systematically investigate its reactions with a diverse library of nucleophiles—such as amines, thiols, alkoxides, and carbanions—to create a wide array of new derivatives.

Beyond simple substitutions, the imidazole ring itself presents a complex reactivity profile. The N3 nitrogen possesses a lone pair of electrons, making it susceptible to electrophilic attack, while the ring carbons can also participate in various transformations. researchgate.net An intriguing avenue of research is the potential for tandem reactions, where an initial reaction at the chloromethyl group triggers a subsequent cyclization or rearrangement involving the imidazole core. For example, reaction with a bifunctional nucleophile could lead to the formation of novel fused heterocyclic systems, significantly expanding the molecular complexity derivable from this simple starting material.

Advanced Characterization Techniques for In Situ Monitoring of Reactions

To fully understand and optimize the novel synthetic routes and reactivity profiles, advanced characterization techniques are indispensable. While standard methods like NMR and mass spectrometry are crucial for final product analysis, the future lies in in situ monitoring .

Techniques such as Flow Nuclear Magnetic Resonance (NMR) and real-time infrared spectroscopy can be integrated directly into reaction setups. This allows chemists to observe the formation of intermediates, track reaction kinetics, and identify byproducts as they form. For the synthesis of this compound, in situ monitoring could be used to precisely determine the optimal residence time in a flow reactor or to understand the mechanism of a new multicomponent reaction, leading to faster optimization and higher yields. This real-time data provides a much deeper understanding of the reaction mechanism than traditional end-point analysis alone.

Design of Highly Functionalized Derivatives with Tailored Chemical Properties

The ultimate goal of exploring the this compound scaffold is to use it as a building block for materials with specific, desirable properties. The chloromethyl group serves as a versatile handle for introducing a vast array of functional groups.

Future design efforts will focus on creating derivatives with tailored electronic, optical, or binding properties. For instance, coupling with fluorescent moieties could yield novel probes for bio-imaging. Conjugation with other heterocyclic systems could produce ligands for catalysis or materials with unique electronic properties. Computational modeling will play a key role in this process, allowing for the in silico design of derivatives and the prediction of their properties before committing to laboratory synthesis. This predictive power enables a more rational and efficient approach to developing highly functionalized molecules for specific applications.

| Introduced Functional Group (via substitution of chlorine) | Potential Tailored Property |

| Azide (-N3) | Precursor for "click" chemistry, enabling modular assembly |

| Thiol (-SH) | Strong metal binding, surface anchoring capabilities |

| Phosphonium Salt (-P(Ph)3+) | Reagent for Wittig reactions, organocatalysis |

| Quaternary Ammonium (-NR3+) | Phase-transfer catalyst, ionic liquid component |

| Ether (-OR) | Modulation of solubility and hydrogen bonding capacity |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis. Flow systems offer superior control over reaction parameters like temperature and mixing, enhance safety when dealing with reactive intermediates, and are ideally suited for automation.

The synthesis of this compound and its subsequent derivatization are prime candidates for integration into flow platforms. A multi-step flow system could be designed to first synthesize the core compound and then, in a subsequent reactor loop, react it with a library of nucleophiles. This "telescoped" approach avoids the isolation of intermediates, saving time and resources.

Combined with robotic systems and machine-learning algorithms for reaction optimization, automated synthesis platforms could rapidly generate and screen a large number of derivatives of this compound. This high-throughput approach would accelerate the discovery of new molecules with valuable properties, transforming a once laborious process into a highly efficient discovery engine.

Q & A

Q. Basic

- NMR : ¹H NMR identifies propyl (δ 0.9–1.5 ppm) and chloromethyl (δ 4.5–4.8 ppm) groups. ¹³C NMR confirms substitution patterns .

- FTIR : Peaks at 680–710 cm⁻¹ (C-Cl stretch) and 3100–2800 cm⁻¹ (C-H of propyl) validate functional groups .

- Mass spectrometry : ESI-MS or GC-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 173) .

How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced

The chloromethyl group acts as an electrophilic site, enabling:

- Alkylation reactions : Reacts with amines or thiols to form secondary derivatives (e.g., for drug conjugates) .

- Steric effects : The propyl group may hinder reactivity at the imidazole N-3 position, directing substitutions to the chloromethyl site .

Kinetic studies (e.g., using Hammett plots) can quantify electronic effects of substituents on reaction rates .

What purification methods are recommended for isolating this compound from reaction mixtures?

Q. Basic

- Liquid-liquid extraction : Separate polar byproducts using dichloromethane/water .

- Column chromatography : Use silica gel with a hexane/ethyl acetate (7:3) eluent .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .

What strategies resolve contradictory data on the biological activity of this compound across studies?

Q. Advanced

- Purity validation : Use HPLC (≥98% purity) to rule out impurities affecting bioactivity .

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature) .

- Structure-activity relationship (SAR) studies : Modify the propyl or chloromethyl groups to isolate bioactive moieties .

How can the stability of this compound be assessed under varying storage conditions?

Q. Advanced

- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity, or light, and monitor decomposition via HPLC .

- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (argon) to prevent oxidative degradation .

What computational methods predict the regioselectivity of reactions involving this compound?

Q. Advanced

- DFT calculations : Model transition states to predict preferential attack at the chloromethyl site versus the imidazole ring .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide derivative design .

How can researchers analyze trace impurities in synthesized this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.